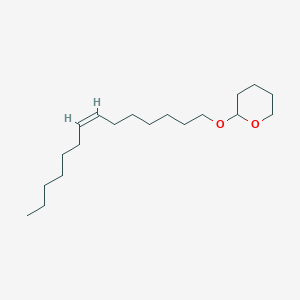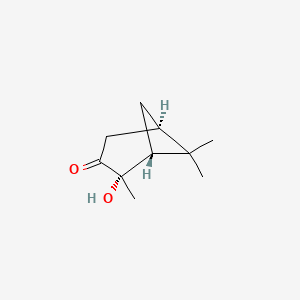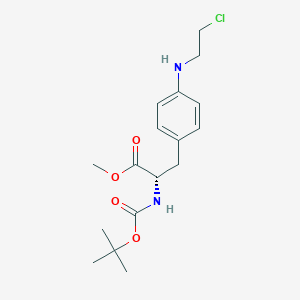
(Z)-2-(Tetradec-7-en-1-yloxy)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(Tetradec-7-en-1-yloxy)tetrahydro-2H-pyran, also known as Z-Tetrahydropyran-2-yloxy-tetradec-7-ene, is a compound that has been studied for its potential applications in scientific research. It is a versatile molecule that can be used in a variety of experiments and has been found to have several biochemical and physiological effects.
Scientific Research Applications
A study by Dietrich et al. (2008) explored platinum compounds, including those linked to tetrahydro-2H-pyran, for their potential to overcome cisplatin resistance in cancer treatment. They found that these compounds could induce apoptosis through mechanisms different from cisplatin, suggesting their potential as alternative cancer therapies (Dietrich et al., 2008).
D’yakonov et al. (2015) reported on the synthesis of steroidal derivatives of 5Z,9Z-dienoic acid using tetrahydro-2H-pyran and their inhibitory activity against human topoisomerase I, a key enzyme in DNA replication. This research has implications in the development of new anticancer drugs (D’yakonov et al., 2015).
Isakov and Kulinkovich (2008) utilized tetrahydro-2H-pyran in the synthesis of sex attractants for the Western corn rootworm, a major agricultural pest. Their research contributes to the development of environmentally friendly pest control methods (Isakov & Kulinkovich, 2008).
Another study by D’yakonov et al. (2015) synthesized 11-phenylundeca-5Z,9Z-dienoic acid using tetrahydro-2H-pyran, demonstrating its dual inhibition of human topoisomerases I and IIα. This suggests its potential use in cancer therapy (D’yakonov et al., 2015).
Vraniar et al. (2002) explored the synthesis of α,β-didehydroamino acid derivatives with tetrahydro-2H-pyran-2-ones, contributing to the field of organic synthesis and potentially impacting the development of new pharmaceuticals (Vraniar et al., 2002).
properties
IUPAC Name |
2-[(Z)-tetradec-7-enoxy]oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h7-8,19H,2-6,9-18H2,1H3/b8-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICDEEHUPIIIQU-FPLPWBNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCOC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCOC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(Tetradec-7-en-1-yloxy)tetrahydro-2H-pyran | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1144420.png)

